Ornipressin Acetate: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
Ornipressin Acetate: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ornipressin (B549295) acetate (B1210297), a synthetic analogue of vasopressin, is a potent vasoconstrictor with a primary affinity for the vasopressin V1a receptor. This document provides a comprehensive technical overview of Ornipressin acetate, detailing its chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of its mechanism of action, receptor selectivity, and pharmacokinetic profile. Furthermore, this guide outlines detailed, representative experimental protocols for key assays relevant to its characterization and presents visual diagrams of its signaling pathway and a typical experimental workflow to facilitate a deeper understanding for research and drug development applications.
Chemical Structure and Properties
Ornipressin is a synthetic cyclic nonapeptide analog of arginine vasopressin, where the arginine at position 8 is substituted with ornithine. It is typically supplied as an acetate salt.
Table 1: Chemical Identifiers and Structure
| Identifier | Value |
| IUPAC Name | acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide[1] |
| Synonyms | 8-L-Ornithine-vasopressin acetate, Orn⁸-Vasopressin, POR-8, Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ acetate[2][3][4] |
| CAS Number | 914453-98-8 (acetate salt)[2][5] |
| Molecular Formula | C₄₅H₆₃N₁₃O₁₂S₂ · xC₂H₄O₂[2][5] |
| Molecular Weight | 1042.19 g/mol (free base)[2][5][6] |
| Peptide Sequence | Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH₂ (Disulfide bridge: 1-6)[2][4] |
| SMILES | CC(=O)O.NCCC--INVALID-LINK--C(=O)NC(Cc3ccc(O)cc3)C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--N)C(=O)N--INVALID-LINK--N)C(=O)N2">C@HC(=O)NCC(=O)N[5] |
| InChI Key | AYJSELDHDXYDKX-HPILINOVSA-N[2] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical Form | White to off-white crystalline solid/powder[7][8] |
| Purity | ≥98% (HPLC)[2][4][8] |
| Solubility | DMSO: ~10 mg/mLPBS (pH 7.2): ~20 mg/mL[2] |
| Storage | Store at -20°C for long-term stability (≥ 4 years)[3][7] |
| Predicted Density | 1.320 ± 0.06 g/cm³[9] |
| Predicted Boiling Point | 1616.2 ± 65.0 °C[9] |
| Predicted Flash Point | 931.3°C[9] |
Pharmacology
Ornipressin acetate is a potent vasoconstrictor that acts as an agonist at vasopressin receptors, with a particular affinity for the V1a subtype.[10][11][12] Its action mimics that of endogenous vasopressin, leading to the contraction of vascular smooth muscle and a subsequent increase in blood pressure.[10]
Mechanism of Action
Ornipressin acetate exerts its vasoconstrictive effects primarily through the activation of V1a receptors located on vascular smooth muscle cells.[10] This interaction initiates a G-protein coupled receptor (GPCR) signaling cascade. The binding of Ornipressin to the V1a receptor, which is coupled to Gq/11, activates phospholipase C (PLC).[13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores. The resulting increase in cytosolic Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase, culminating in smooth muscle contraction and vasoconstriction.[10]
Receptor Selectivity and Potency
Ornipressin acetate demonstrates selectivity for the vasopressin V1a and V2 receptors over the V1b and oxytocin (B344502) receptors.[2] In reporter gene expression assays using HEK293 cells, it has been shown to potently activate both human V1a and V2 receptors.[2]
Table 3: Receptor Activation Potency (EC₅₀)
| Receptor | Cell Line | Assay Type | EC₅₀ (nM) |
| Human Vasopressin V1a | HEK293 | Reporter Gene Expression | 0.69[2] |
| Human Vasopressin V2 | HEK293 | Reporter Gene Expression | 0.45[2] |
| Human Vasopressin V1b | HEK293 | Reporter Gene Expression | 7.5[2] |
| Human Oxytocin Receptor | HEK293 | Reporter Gene Expression | 71[2] |
Pharmacokinetics
Limited pharmacokinetic data is publicly available for Ornipressin acetate. The plasma half-life of Ornipressin has been reported to be between 1 to 2 hours.[5] Being a peptide, it is expected to be metabolized by peptidases in the liver and kidneys.[14] Due to its hydrophilic nature, oral bioavailability is likely to be poor, necessitating parenteral administration.[5]
Table 4: Pharmacokinetic Parameters
| Parameter | Value | Species |
| Plasma Half-life | 1 - 2 hours[5] | Not Specified |
Experimental Protocols
The following sections provide representative, detailed methodologies for key experiments used in the characterization of Ornipressin acetate. These protocols are based on standard industry practices for similar compounds.
V1a Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of Ornipressin acetate for the human V1a receptor.
Materials:
-
HEK293 cells stably expressing the human V1a receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP)
-
Non-specific binding control: Unlabeled Arginine Vasopressin
-
Ornipressin acetate stock solution (in an appropriate solvent, e.g., water or DMSO)
-
96-well microplates
-
Scintillation cocktail and scintillation counter
Methodology:
-
Membrane Preparation:
-
Culture HEK293-hV1aR cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and resuspend in a known volume.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of Ornipressin acetate concentrations.
-
Add a constant concentration of [³H]-AVP (typically at or below its Kd) to all wells.
-
For non-specific binding wells, add a high concentration of unlabeled AVP.
-
Add serial dilutions of Ornipressin acetate to the competition wells.
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
Incubate the plate with gentle agitation for a predetermined time at room temperature to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Ornipressin acetate concentration.
-
Determine the IC₅₀ value (the concentration of Ornipressin acetate that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
HEK293 Cell-Based Reporter Gene Assay
Objective: To determine the functional potency (EC₅₀) of Ornipressin acetate in activating the human V1a receptor.
Materials:
-
HEK293 cells
-
Transient or stable transfection reagents
-
Expression vector for the human V1a receptor
-
Reporter vector containing a response element (e.g., Serum Response Element - SRE) upstream of a reporter gene (e.g., luciferase)
-
Control vector (e.g., for normalization of transfection efficiency)
-
Cell culture medium and serum-free medium
-
Ornipressin acetate stock solution
-
Luciferase assay reagent
-
96-well white, clear-bottom microplates
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the V1a receptor expression vector and the SRE-luciferase reporter vector. A control vector (e.g., expressing Renilla luciferase) can be included for normalization.
-
Allow cells to express the proteins for 24-48 hours.
-
-
Compound Treatment:
-
Replace the culture medium with serum-free medium and incubate for a few hours to reduce basal signaling.
-
Prepare serial dilutions of Ornipressin acetate in serum-free medium.
-
Add the different concentrations of Ornipressin acetate to the cells in triplicate. Include a vehicle control.
-
Incubate for a period sufficient to allow for gene transcription and protein expression (e.g., 6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
If a normalization vector was used, measure the activity of the second reporter.
-
-
Data Analysis:
-
Normalize the reporter gene activity if necessary.
-
Plot the normalized luciferase activity against the logarithm of the Ornipressin acetate concentration.
-
Determine the EC₅₀ value (the concentration of Ornipressin acetate that produces 50% of the maximal response) from the resulting dose-response curve using non-linear regression analysis.
-
In Vivo Pressor Activity in Rats
Objective: To evaluate the effect of Ornipressin acetate on arterial blood pressure in an animal model.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Catheter for arterial cannulation (e.g., carotid or femoral artery)
-
Catheter for intravenous administration (e.g., jugular or femoral vein)
-
Pressure transducer and data acquisition system
-
Heparinized saline
-
Ornipressin acetate solution for intravenous administration
Methodology:
-
Animal Preparation:
-
Anesthetize the rat and ensure an adequate depth of anesthesia.
-
Surgically expose the carotid artery and jugular vein (or femoral artery and vein).
-
Cannulate the artery with a heparinized saline-filled catheter connected to a pressure transducer to monitor blood pressure.
-
Cannulate the vein for intravenous drug administration.
-
-
Stabilization and Baseline Measurement:
-
Allow the animal to stabilize for a period (e.g., 20-30 minutes) after surgery until a stable blood pressure and heart rate are observed.
-
Record baseline mean arterial pressure (MAP) and heart rate.
-
-
Drug Administration:
-
Administer a bolus intravenous injection of the vehicle control and record any changes in blood pressure.
-
Administer increasing doses of Ornipressin acetate intravenously. Allow sufficient time between doses for the blood pressure to return to baseline or stabilize.
-
-
Data Acquisition and Analysis:
-
Continuously record the arterial blood pressure throughout the experiment.
-
Calculate the change in MAP from baseline for each dose of Ornipressin acetate.
-
Plot the change in MAP against the dose of Ornipressin acetate to generate a dose-response curve.
-
References
- 1. Chemical Strategies towards the Development of Effective Anticancer Peptides - Li - Current Medicinal Chemistry [edgccjournal.org]
- 2. Pharmacological characterization of FE 201874, the first selective high affinity rat V1A vasopressin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vasopressin in septic shock: effects on pancreatic, renal, and hepatic blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9644000B2 - V1a receptor agonists - Google Patents [patents.google.com]
- 5. A Selective V1A Receptor Agonist, Selepressin, Is Superior to Arginine Vasopressin and to Norepinephrine in Ovine Septic Shock* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. The pharmacology of ornipressin (POR–8): a local vasoconstrictor used in surgery | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 8. Activation of Orexin 1 Receptors in the Paraventricular Nucleus Contributes to the Development of Deoxycorticosterone Acetate-Salt Hypertension Through Regulation of Vasopressin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dokumen.pub [dokumen.pub]
- 13. Synthetic rat V1a vasopressin receptor fragments interfere with vasopressin binding via specific interaction with the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
